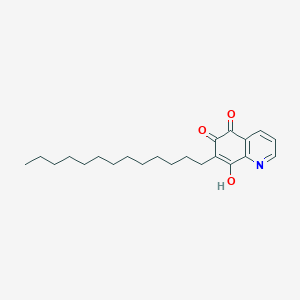

8-Hydroxy-7-tridecylquinoline-5,6-dione

Beschreibung

Eigenschaften

CAS-Nummer |

35100-82-4 |

|---|---|

Molekularformel |

C22H31NO3 |

Molekulargewicht |

357.5 g/mol |

IUPAC-Name |

8-hydroxy-7-tridecylquinoline-5,6-dione |

InChI |

InChI=1S/C22H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-14-18-20(24)19-17(15-13-16-23-19)21(25)22(18)26/h13,15-16,24H,2-12,14H2,1H3 |

InChI-Schlüssel |

KULWDPVWNYUOQF-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCC1=C(C2=C(C=CC=N2)C(=O)C1=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 8-Hydroxy-7-tridecylquinoline-5,6-dione

General Synthetic Strategy

The synthesis of 8-Hydroxy-7-tridecylquinoline-5,6-dione typically involves:

- Construction of the quinoline-5,6-dione core.

- Introduction of the hydroxy group at position 8.

- Attachment of the tridecyl alkyl chain at position 7.

These can be achieved through multi-step organic synthesis involving condensation, cyclization, oxidation, and alkylation reactions.

Specific Preparation Routes

Cyclization and Quinoline-5,6-dione Formation

One common approach to quinoline-5,6-dione derivatives involves the cyclization of appropriate aniline derivatives with 1,3-dicarbonyl compounds or their equivalents. For example, the Baylis-Hillman reaction has been employed in the preparation of 7,8-dihydroquinolin-5(6H)-ones derivatives, which are closely related structures and can be further oxidized to quinoline-5,6-diones.

- Key reagents: 1,3-diketones such as cyclohexane-1,3-dione, ammonium acetate as a catalyst, and organic solvents like ethanol or acetonitrile.

- Conditions: Heating under reflux or controlled temperature with base catalysts such as potassium carbonate or triethylamine.

- Outcome: Formation of the quinoline ring system with keto groups at positions 5 and 6.

Hydroxylation at Position 8

Selective hydroxylation at the 8-position of the quinoline ring can be achieved by controlled oxidation methods or by using hydroxylated precursors.

- Methods: Direct hydroxylation using oxidizing agents or introduction of hydroxyl groups via substitution on pre-functionalized intermediates.

- Reagents: Mild oxidants or hydroxylation catalysts compatible with the quinoline framework.

Alkylation at Position 7 with Tridecyl Chain

The attachment of a long alkyl chain such as tridecyl at position 7 is typically done through alkylation reactions.

- Method: Nucleophilic substitution or Friedel-Crafts type alkylation on the quinoline ring.

- Reagents: Alkyl halides (e.g., tridecyl bromide or chloride), bases such as potassium carbonate or triethylamine.

- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or pyridine.

- Conditions: Heating under reflux or controlled temperature to promote substitution.

Example Synthesis Protocol (Hypothetical Based on Literature)

Analytical Data and Characterization

Although direct analytical data for 8-Hydroxy-7-tridecylquinoline-5,6-dione are scarce in public literature, characterization typically involves:

- Nuclear Magnetic Resonance (NMR): To confirm the quinoline ring, hydroxyl group, and alkyl chain.

- Mass Spectrometry (MS): To verify molecular weight consistent with CxHyNO4 structure.

- Infrared Spectroscopy (IR): To identify characteristic carbonyl (C=O) and hydroxyl (O-H) stretching.

- Melting Point and Solubility: Data often reported for purity and physical properties.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

8-Hydroxy-7-tridecylquinoline-5,6-dione undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to quinone functionalities.

Reduction: Reduction of quinone groups back to hydroxyl groups.

Substitution: Introduction of different substituents on the quinoline ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of more complex molecules .

Wissenschaftliche Forschungsanwendungen

8-Hydroxy-7-tridecylquinoline-5,6-dione has several scientific research applications:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes and receptors.

Industry: Utilized in the development of materials with specific electronic and optical properties.

Wirkmechanismus

The mechanism of action of 8-Hydroxy-7-tridecylquinoline-5,6-dione involves its interaction with biological molecules. It can chelate metal ions, inhibiting the activity of metalloenzymes. Additionally, it can intercalate into DNA, disrupting replication and transcription processes. These interactions make it a potent inhibitor of microbial growth and cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

Key comparable compounds include:

Physicochemical Properties

- Thermal Stability : Analogous diones (e.g., 1,10-phenanthroline-5,6-dione) demonstrate stability under stress, suggesting the target compound may require similar handling protocols .

Research Findings and Implications

- Ortho-Quinone Reactivity: The adjacent carbonyl groups in quinoline-diones enable redox cycling, generating reactive oxygen species (ROS) that drive anticancer activity .

- Structure-Activity Relationships : Longer alkyl chains (e.g., tridecyl) may enhance cellular uptake but could complicate formulation due to solubility limitations.

- Analytical Challenges : Purity assessment methods for 1,10-phenanthroline-5,6-dione (e.g., HPLC) could be adapted for the target compound, though its larger size may require optimized chromatographic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.